5-[2-(2-Aminoethoxy)ethyl-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-{2-(2-aminoethoxy)ethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole core, a piperidine ring, and an aminoethoxyethyl side chain, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-(2-aminoethoxy)ethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the Piperidine Ring: This step often involves the use of a piperidine derivative, which is reacted with the isoindole core under controlled conditions.
Attachment of the Aminoethoxyethyl Side Chain: This is typically done through a nucleophilic substitution reaction, where the aminoethoxyethyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{2-(2-aminoethoxy)ethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-{2-(2-aminoethoxy)ethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand for specific receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{2-(2-aminoethoxy)ethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Properties
Molecular Formula |
C18H22N4O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-[2-(2-aminoethoxy)ethyl-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O5/c1-21(7-9-27-8-6-19)11-2-3-12-13(10-11)18(26)22(17(12)25)14-4-5-15(23)20-16(14)24/h2-3,10,14H,4-9,19H2,1H3,(H,20,23,24) |
InChI Key |
FZUGXDJKTCCOAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCCN)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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